1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride
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Overview
Description
1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various amine derivatives .
Scientific Research Applications
1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-Cyclopropyl-1H-pyrazol-4-amine
- 1-Cyclopropyl-1H-pyrazol-3-amine
- 1-Cyclopropyl-1H-pyrazol-5-amine
Uniqueness: 1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H10ClN3 |
---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
2-cyclopropylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-6-3-4-8-9(6)5-1-2-5;/h3-5H,1-2,7H2;1H |
InChI Key |
SMUHRQOKDICJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=CC=N2)N.Cl |
Origin of Product |
United States |
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